3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-fluoropyridine
Overview
Description
3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-fluoropyridine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-fluoropyridine typically involves the reaction of 2-fluoropyridine with a boronic ester. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium catalysts to facilitate the formation of the carbon-boron bond. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-fluoropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the boronic ester to boranes or other reduced forms.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can produce various substituted pyridine derivatives.
Scientific Research Applications
3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-fluoropyridine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be used in the development of fluorescent probes for imaging and diagnostic purposes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Mechanism of Action
The mechanism of action of 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-fluoropyridine involves its interaction with various molecular targets. The boronic ester moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition studies. The fluoropyridine ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine: Similar structure but lacks the fluorine atom, affecting its reactivity and applications.
3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde: Contains a benzaldehyde group instead of a pyridine ring, leading to different chemical properties and uses.
Uniqueness
3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-fluoropyridine is unique due to the presence of both a fluoropyridine ring and a dioxaborinane moiety. This combination imparts distinct reactivity and potential for diverse applications in various fields of research.
Properties
IUPAC Name |
3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-2-fluoropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BFNO2/c1-10(2)6-14-11(15-7-10)8-4-3-5-13-9(8)12/h3-5H,6-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOIUONXXHGWEDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=C(N=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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